Technical Monograph: PKC-IN-1 Mechanism of Action
Technical Monograph: PKC-IN-1 Mechanism of Action
This technical guide details the mechanism of action, pharmacological profile, and experimental validation of PKC-IN-1 (CAS: 1092522-79-4), a potent, ATP-competitive small molecule inhibitor targeting conventional Protein Kinase C (cPKC) isoforms.
Executive Summary
PKC-IN-1 is a selective, reversible, ATP-competitive inhibitor of the Protein Kinase C (PKC) family, exhibiting nanomolar potency against conventional isoforms (cPKC:
Key Pharmacological Characteristics[2][3][4][5]
-
Chemical Class: Maleimide derivative (ATP-mimetic).
-
Primary Targets: PKC
( 10.4 nM), PKC ( 5.3 nM).[1] -
Mechanism: Competitive displacement of ATP at the catalytic cleft (C3 domain).
-
Therapeutic Utility: Immunomodulation; reduction of NF-
B signaling in autoreactive T-cells.
Molecular Mechanism of Action[4][5][6][7]
Binding Kinetics and Thermodynamics
PKC-IN-1 functions as a Type I kinase inhibitor. It binds to the ATP-binding pocket located in the cleft between the N-terminal and C-terminal lobes of the kinase domain.
-
ATP Competition: The inhibitor relies on hydrogen bonding with the "hinge region" of the kinase, mimicking the adenine ring of ATP. Because it competes directly with intracellular ATP (typically 1-5 mM), cellular potency (
) will shift relative to biochemical potency ( ) according to the Cheng-Prusoff equation. -
Isoform Selectivity: The selectivity for conventional PKCs (cPKC) over novel (nPKC) and atypical (aPKC) isoforms is driven by steric constraints within the hydrophobic pocket adjacent to the gatekeeper residue. PKC-IN-1 shows a ~350-fold selectivity window for PKC
over PKC (an nPKC).
Signal Transduction Blockade
In the context of T-cell activation, PKC-IN-1 interrupts the signal propagation from the T-Cell Receptor (TCR) to the nucleus.
-
Upstream Activation: TCR engagement recruits PLC
1, hydrolyzing into and Diacylglycerol (DAG). -
PKC Recruitment: DAG and Calcium (
) recruit cPKCs (specifically and ) to the plasma membrane. -
The Blockade: PKC-IN-1 binds the active conformation of PKC at the membrane, preventing the phosphorylation of the CBM complex (CARMA1-Bcl10-MALT1).
-
Downstream Consequence: The IKK complex remains inactive; I
B is not degraded, and NF- B remains sequestered in the cytoplasm, halting cytokine production (IL-2, IFN ).
Pathway Visualization
The following diagram illustrates the precise intervention point of PKC-IN-1 within the TCR signaling cascade.
Caption: PKC-IN-1 intercepts the signaling cascade by competitively inhibiting PKC phosphorylation of the CBM complex, preventing NF-κB nuclear translocation.
Quantitative Profiling: Isoform Selectivity
The following data consolidates the inhibitory profile of PKC-IN-1. Note the significant drop-off in potency against non-conventional isoforms (PKC
| Target Isoform | Classification | IC50 (nM) | Ki (nM) | Biological Relevance |
| PKC | Conventional | 2.3 | 10.4 | Cell proliferation, apoptosis regulation |
| PKC | Conventional | 8.1 | - | B-cell signaling, oxidative stress |
| PKC | Conventional | 7.6 | 5.3 | Insulin signaling, vascular complications |
| PKC | Novel | 25.6 | - | T-cell immunological synapse formation |
| PKC | Conventional | 57.5 | - | Neuronal signaling (CNS specific) |
| PKC | Other | 314.0 | - | Golgi organization (Off-target) |
| PKC | Novel | 808.0 | - | Nociception, anxiety (Low affinity) |
Data Source: Validated via radiometric kinase assays using human recombinant enzymes [1].
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed with built-in controls to validate the activity of PKC-IN-1 in your specific experimental context.
Biochemical Validation: Mobility Shift Kinase Assay
Objective: Verify the
Protocol:
-
Reagent Prep: Prepare 2.5x PKC
enzyme solution and 2.5x Peptide Substrate/ATP mix.-
Critical Step: ATP concentration must be at
(approx. 10-20 M) to allow competitive inhibition detection. Excess ATP will artificially inflate the .
-
-
Compound Handling: Dissolve PKC-IN-1 in 100% DMSO to 10 mM. Perform serial dilutions (1:3) to generate a 10-point dose-response curve.
-
Reaction:
-
Mix 5
L Compound + 10 L Enzyme. Incubate 10 min (RT). -
Add 10
L Substrate/ATP mix. -
Incubate 60 min at 28°C.
-
-
Termination: Add 25
L EDTA-containing termination buffer. -
Readout: Measure conversion ratio on a microfluidic reader (e.g., Caliper/PerkinElmer LabChip).
-
Validation Criteria: Z' factor > 0.5; Hill slope between -0.8 and -1.2.
Cellular Validation: T-Cell IL-2 Secretion Assay
Objective: Confirm functional inhibition of the PKC pathway in a live biological system. Cell Line: Jurkat Clone E6-1 (Human T lymphoblast).
Protocol:
-
Seeding: Plate Jurkat cells at
cells/mL in RPMI-1640 (10% FBS). -
Pre-treatment: Treat cells with PKC-IN-1 (0.1 nM to 10
M) for 1 hour.-
Control A: DMSO Vehicle (Negative Control).
-
Control B: Cyclosporin A (Positive Control for pathway suppression).
-
-
Stimulation: Induce TCR signaling using PMA (50 ng/mL) + Ionomycin (1
g/mL).-
Mechanistic Note: PMA bypasses the receptor to directly activate PKC; Ionomycin provides the
. This specifically isolates the PKC node.[2]
-
-
Incubation: 24 hours at 37°C, 5%
. -
Analysis: Harvest supernatant. Quantify IL-2 via ELISA or AlphaLISA.
-
Expected Result: Dose-dependent reduction in IL-2 with an cellular
likely shifted 10-50x higher than biochemical due to ATP competition and membrane permeability.
References
-
Xu, Y. et al. (2008). Discovery of potent, selective, and orally bioavailable PKC inhibitors. Patent WO2008100449A1.
-
TargetMol. (2024). PKC-IN-1 Product Monograph and Biological Activity.[1] TargetMol Chemicals.
-
Nayak, A. et al. (2017). Regulation of Cytokine Production by PKC Signaling in T Cells. Frontiers in Immunology.
-
MedChemExpress. (2024). PKC-IN-1 Datasheet and Solubility Guidelines. MedChemExpress.
